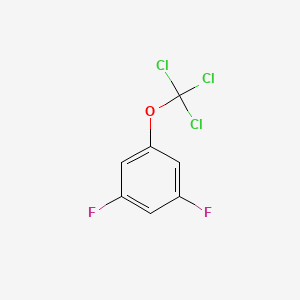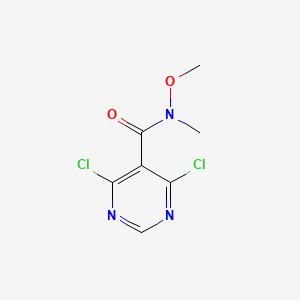
1,3-Difluoro-5-(trichloromethoxy)benzene
Overview
Description
1,3-Difluoro-5-(trichloromethoxy)benzene (1,3-DTFMB) is a chemical compound belonging to the class of organofluorine compounds. It is a colorless liquid with a molecular weight of 218.99 g/mol, and has a boiling point of 107-108°C. 1,3-DTFMB is an important intermediate in the synthesis of several pharmaceuticals, such as antibiotics and antifungal agents. It is also used as a reagent in various laboratory applications.
Scientific Research Applications
1,3-Difluoro-5-(trichloromethoxy)benzene has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of various pharmaceuticals, and as a catalyst in the synthesis of polymers. It is also used in the synthesis of fluorescent probes and in the preparation of various metal complexes. In addition, it is used as a reagent in the determination of the structure of organic compounds.
Mechanism Of Action
The mechanism of action of 1,3-Difluoro-5-(trichloromethoxy)benzene is not well understood. However, it is believed that the compound can act as an electron acceptor, which can facilitate the transfer of electrons from one molecule to another. This can lead to the formation of new chemical bonds, which can lead to the formation of new products. Additionally, 1,3-Difluoro-5-(trichloromethoxy)benzene can act as a catalyst in the synthesis of polymers, as it can increase the rate of polymerization.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,3-Difluoro-5-(trichloromethoxy)benzene have not been extensively studied. However, it is believed that the compound can act as a pro-oxidant, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cells, and can also lead to inflammation. Additionally, 1,3-Difluoro-5-(trichloromethoxy)benzene can interact with proteins and DNA, which can lead to changes in gene expression.
Advantages And Limitations For Lab Experiments
1,3-Difluoro-5-(trichloromethoxy)benzene has several advantages for laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is a relatively inexpensive reagent, which makes it a cost-effective choice for laboratory experiments. However, it is important to note that 1,3-Difluoro-5-(trichloromethoxy)benzene can be toxic if it is not handled properly, and it can also react with other compounds in the laboratory. Therefore, it is important to take proper safety precautions when working with this compound.
Future Directions
The potential applications of 1,3-Difluoro-5-(trichloromethoxy)benzene are still being explored. One potential future direction is the use of the compound for the synthesis of novel pharmaceuticals. Additionally, more research is needed to better understand the biochemical and physiological effects of the compound. Furthermore, further research is needed to explore the potential use of 1,3-Difluoro-5-(trichloromethoxy)benzene as a catalyst in the synthesis of polymers. Finally, more research is needed to explore the potential use of 1,3-Difluoro-5-(trichloromethoxy)benzene as a reagent in the determination of the structure of organic compounds.
properties
IUPAC Name |
1,3-difluoro-5-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-6-2-4(11)1-5(12)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWOGHNXRNYYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-5-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402082.png)
![Ethyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B1402083.png)


![Methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402087.png)


![{4-[(Pentafluorophenyl)thio]phenyl}amine](/img/structure/B1402094.png)


![4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid](/img/structure/B1402098.png)
![1-[2-(Cyclopropylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1402099.png)